2,2'-Dihydroxy-4,4'-diiodobiphenyl
Overview
Description
“2,2’-Dihydroxy-4,4’-diiodobiphenyl” is a chemical compound with the IUPAC name 4,4’-diiodo-[1,1’-biphenyl]-2,2’-diol . It has a molecular weight of 438 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for “2,2’-Dihydroxy-4,4’-diiodobiphenyl” is 1S/C12H8I2O2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6,15-16H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“2,2’-Dihydroxy-4,4’-diiodobiphenyl” is a white to yellow solid . It has a molecular weight of 438 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Advanced Material Synthesis
2,2’-Dihydroxy-4,4’-diiodobiphenyl: is utilized in the synthesis of advanced materials due to its unique molecular structure. The presence of iodine atoms and hydroxyl groups allows for further functionalization, making it a valuable precursor in creating polymers with specific optical or electrical properties .
Analytical Chemistry
In analytical chemistry, this compound can serve as a standard for high-performance liquid chromatography (HPLC) due to its distinct absorbance characteristics. It helps in the calibration of equipment and ensures the accuracy of analytical results .
Chemical Synthesis
The compound is involved in various chemical synthesis processes, particularly in the production of biphenyl derivatives. These derivatives are important in pharmaceuticals, agrochemicals, and organic light-emitting diodes (OLEDs) .
Photovoltaic Research
2,2’-Dihydroxy-4,4’-diiodobiphenyl: has potential applications in photovoltaic research. Its molecular structure could be used in the development of novel organic photovoltaic cells, contributing to the efficiency of solar energy conversion .
Environmental Science
Due to its iodine content, this compound can be used in environmental science to study iodine’s role in atmospheric chemistry and its impact on climate change. It can act as a model compound to understand the behavior of iodine in various environmental conditions .
Pharmaceutical Research
In pharmaceutical research, 2,2’-Dihydroxy-4,4’-diiodobiphenyl can be used to synthesize new drug candidates. Its biphenyl core is a common motif in drug molecules, and the iodine atoms can be used for radio-labeling, aiding in drug tracking and imaging studies .
Safety and Hazards
properties
IUPAC Name |
2-(2-hydroxy-4-iodophenyl)-5-iodophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I2O2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6,15-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPSDVPSDROOIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)O)C2=C(C=C(C=C2)I)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8I2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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